8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt

Description

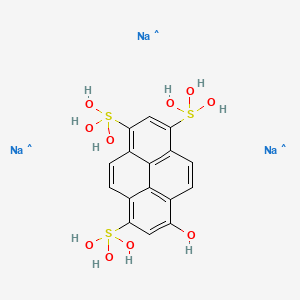

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), also known as pyranine or Solvent Green 7, is a water-soluble, highly fluorescent dye with a molecular formula of C₁₆H₇Na₃O₁₀S₃ and a molecular weight of 524.39 g/mol . It exhibits strong pH-dependent fluorescence due to the hydroxyl group at the 8-position, which undergoes deprotonation in alkaline conditions (pKa ≈ 7.3), making it a widely used pH sensor in biological, environmental, and material sciences . Applications include:

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16Na3O10S3 |

|---|---|

Molecular Weight |

533.5 g/mol |

InChI |

InChI=1S/C16H16O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17-26H;;; |

InChI Key |

DNALCNRCFFPYCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(O)(O)O)S(O)(O)O)C=CC4=C(C=C(C1=C43)O)S(O)(O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

Pyrene is reacted with fuming sulfuric acid (oleum) containing 20–65% free sulfur trioxide (SO₃) at 20–25°C for 24–48 hours. The sulfonation mixture is then quenched by pouring onto crushed ice, yielding a dark aqueous solution. Sodium chloride (22% w/v) is added to salt out the crude product, which is subsequently purified via recrystallization from hot water.

The stoichiometry of SO₃ determines the degree of sulfonation. Excess SO₃ leads to over-sulfonation (e.g., 3,5,8,10-pyrenetetrasulfonic acid), while insufficient SO₃ results in mono- or disulfonated byproducts. Optimal yields (70–80%) are achieved with a 3:1 molar ratio of SO₃ to pyrene.

Challenges and Modifications

A key challenge is avoiding tetrasulfonation, as described in a 1934 patent for pyrenetetrasulfonic acid. To favor trisubstitution, modern protocols incorporate:

- Temperature modulation : Maintaining temperatures below 30°C slows reaction kinetics, improving selectivity.

- Diluents : Adding inert solvents like tetrahydrofuran (THF) reduces sulfonating agent concentration, minimizing over-reaction.

An alternative route involves synthesizing HPTS via a sulfonyl chloride intermediate, enabling better control over sulfonic acid group introduction.

Synthesis of HPTS-SO₂Cl

HPTS is treated with phosphorus oxychloride (POCl₃) under catalytic N,N-dimethylformamide (DMF) at 80–100°C for 12 hours. This converts sulfonic acid groups (-SO₃H) to sulfonyl chlorides (-SO₂Cl), forming HPTS-SO₂Cl. The intermediate is isolated by precipitation in ice water and filtration.

$$

\text{HPTS-SO₃H} + \text{POCl₃} \xrightarrow{\text{DMF}} \text{HPTS-SO₂Cl} + \text{H₃PO₄}

$$

Hydrolysis to Trisodium Salt

HPTS-SO₂Cl is dissolved in THF and reacted with aqueous sodium hydroxide (NaOH) at room temperature for 24 hours. The solution is rotary-evaporated, and the product is purified via column chromatography (silica gel, methanol/water eluent).

$$

\text{HPTS-SO₂Cl} + 3\text{NaOH} \rightarrow \text{HPTS-SO₃Na} + \text{NaCl} + \text{H₂O}

$$

This method achieves >95% purity but requires careful handling of moisture-sensitive intermediates.

Comparative Analysis of Methods

The table below summarizes key parameters for both approaches:

Purification and Characterization

Salting-Out and Recrystallization

Crude HPTS is precipitated by adding NaCl to the aqueous sulfonation mixture, achieving partial purification. Further recrystallization from hot water removes residual sodium sulfate and unsulfonated pyrene.

Fluorescence Profiling

Pure HPTS exhibits distinct fluorescence peaks at λₑₓ 454 nm and λₑₘ 511 nm (pH 9.1), confirming successful trisulfonation. Deviations in emission spectra indicate impurities, such as disulfonated analogs.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the compound .

Scientific Research Applications

pH Sensing

HPTS is widely recognized for its role as a fluorescent pH indicator. It has a pKa of approximately 6.4, making it suitable for detecting pH changes in slightly acidic environments. The compound exhibits a significant fluorescence response to variations in pH, which can be utilized in both in vitro and in vivo studies.

- Case Study : In a study on intracellular pH monitoring, HPTS was employed for real-time imaging of pH changes within live cells. The fluorescence intensity was shown to correlate with pH levels, demonstrating its effectiveness as a cellular pH indicator .

Biological Imaging

Due to its cell-impermeable nature and high solubility, HPTS is used extensively in biological imaging applications. It allows researchers to visualize cellular processes without interfering with the cell membrane.

- Application Example : HPTS has been utilized in fluorescence lifetime imaging microscopy (FLIM) to assess intracellular environments. This technique provides insights into cellular metabolism and the microenvironment surrounding organelles .

Environmental Monitoring

The compound's sensitivity to pH changes also extends to environmental applications, particularly in monitoring water quality and pollutant levels.

- Research Findings : HPTS has been incorporated into sensor technologies for detecting carbon dioxide levels in water bodies. Its fluorescence properties enable the detection of dissolved gases, contributing to environmental assessments .

Fluorescent Materials

HPTS has been integrated into various materials to enhance their fluorescent properties. Its incorporation into polymers and films allows for the development of advanced sensing devices.

- Example : Extruded fluorescent plastic films containing HPTS are used for detecting gaseous and dissolved carbon dioxide. These films exhibit high sensitivity and specificity due to the dye's unique fluorescence characteristics .

Layered Double Hydroxides

Recent studies have explored the co-intercalation of HPTS with octanesulfonate into layered double hydroxides (LDHs). This method enhances the luminescent properties of LDHs, allowing for tunable fluorescence based on external conditions such as pH and concentration.

- Findings : Research demonstrated that varying the content of HPTS within LDHs can lead to controllable dual fluorescence emissions, which could have applications in optoelectronics and sensors .

Dyes and Indicators

The dye's application extends into industrial settings where it serves as a colorimetric indicator for various chemical processes.

- Usage : HPTS is utilized in formulations where visual indicators are necessary for monitoring reactions or processes involving changes in acidity or basicity .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Scientific Research | Intracellular pH monitoring | Real-time imaging capability |

| Biological Imaging | Fluorescence lifetime imaging | Non-invasive visualization |

| Environmental Monitoring | Water quality assessment | Sensitive detection of pollutants |

| Material Science | Fluorescent films for CO2 detection | Enhanced sensitivity |

| Industrial Applications | Dyes and colorimetric indicators | Visual monitoring of chemical processes |

Mechanism of Action

The mechanism of action of 8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The presence of sulfonic acid groups enhances its water solubility and pH sensitivity, allowing it to be used in various aqueous environments .

Comparison with Similar Compounds

1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt (PTS)

PTS is structurally analogous but lacks the hydroxyl group, making it unsuitable for pH sensing. Its additional sulfonate group enhances water solubility, favoring applications like agricultural tracers .

8-Methoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (MPTS)

MPTS replaces the hydroxyl group with a methoxy group, eliminating pH sensitivity. It serves as a control in studies comparing protonation effects on fluorescence .

8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

| Property | HPTS | 8-Acetoxypyrene Derivative |

|---|---|---|

| Functional Group | -OH | -OCOCH₃ |

| pH Sensitivity | Yes | Reduced (ester group stable) |

| Applications | Real-time pH sensing | Pollutant tracking in environmental science |

The acetoxy group stabilizes the molecule against hydrolysis, making it suitable for long-term environmental monitoring of pollutants .

8-Butyryloxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

| Property | HPTS | 8-Butyryloxy Derivative |

|---|---|---|

| Functional Group | -OH | -OCO(CH₂)₂CH₃ |

| Molecular Weight | 524.39 g/mol | 594.5 g/mol |

| Applications | Cell membrane permeability studies | Membrane permeability assays |

The butyryloxy group increases hydrophobicity, enabling studies on lipid bilayer permeability. Its higher molecular weight slows diffusion rates compared to HPTS .

8-Aminopyrene-1,3,6-trisulfonic Acid

| Property | HPTS | 8-Amino Derivative |

|---|---|---|

| Functional Group | -OH | -NH₂ |

| Fluorescence | pH-dependent | Enhanced quantum yield |

| Applications | pH sensing | Drug design, bioimaging |

The amino group alters electronic properties, improving fluorescence quantum yield for biomedical imaging applications .

Key Research Findings

- HPTS vs. MPTS : HPTS shows pH-dependent spectral shifts, while MPTS maintains constant emission, confirming the hydroxyl group’s role in pH sensing .

- HPTS vs. PTS : PTS’s fourth sulfonate group improves water solubility but eliminates pH responsiveness, limiting its utility in dynamic sensing .

- Derivative Stability: Acetoxy and butyryloxy derivatives exhibit enhanced stability in non-aqueous environments, broadening their use in environmental and membrane studies .

Biological Activity

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) is a fluorescent compound widely used in biochemical assays due to its unique properties. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C16H10Na3O10S3

- Molecular Weight : 363.39 g/mol

- CAS Number : 6358-69-6

- pKa : 6.4 (indicating it is a suitable pH indicator for slightly acidic environments)

HPTS is primarily utilized as a cell-impermeable fluorescent pH indicator . Its fluorescence is sensitive to pH changes, making it advantageous for monitoring intracellular environments. The mechanism involves the protonation and deprotonation of the hydroxyl group on the pyrene ring, which alters its fluorescence characteristics.

Biological Activity

-

Fluorescence Properties :

- Exhibits strong fluorescence in the presence of lipases and esterases, facilitating the measurement of enzyme activity.

- The increase in fluorescence upon enzymatic action allows for real-time monitoring of lipid metabolism.

-

Cellular Effects :

- HPTS is used to study cellular processes such as pH changes during metabolic activities.

- Its role as a substrate for various enzymes highlights its importance in metabolic assays.

Applications in Research

HPTS has diverse applications across multiple fields:

- Biochemistry : Used as a fluorogenic substrate for detecting lipase and esterase activity.

- Cell Biology : Employed in studies involving cellular imaging and tracking due to its high water solubility and fluorescence.

- Environmental Science : Utilized in assessing lipid digestion and metabolism in aquatic organisms.

Case Studies

Several studies have demonstrated the utility of HPTS in various biological contexts:

-

Monitoring Lipase Activity :

A study by Zhang et al. (2018) utilized HPTS to measure lipase activity in biological samples. The results indicated that HPTS could effectively differentiate between various lipase activities based on fluorescence intensity changes. -

Intracellular pH Measurement :

A research article published in Scientific Reports (2019) highlighted the use of HPTS for real-time monitoring of intracellular pH changes during cellular respiration. The study concluded that HPTS provides accurate readings of pH fluctuations within live cells. -

Biosensor Development :

A study by Wang et al. (2020) explored the incorporation of HPTS into biosensors for detecting lipid metabolism disorders. The biosensor demonstrated high sensitivity and specificity, showcasing HPTS's potential in clinical diagnostics.

Comparative Analysis with Similar Compounds

The following table compares HPTS with other similar fluorescent compounds:

| Compound Name | Fluorescence Properties | Primary Application |

|---|---|---|

| 8-Hydroxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (HPTS) | Strongly pH-sensitive; good for enzyme assays | Lipase activity detection |

| 8-Aminopyrene-1,3,6-trisulfonic Acid Trisodium Salt | Moderate fluorescence; less pH sensitivity | General fluorescent labeling |

| 6,8-Dihydroxy-1,3-pyrenedisulfonic Acid Disodium Salt | Good fluorescence; limited applications | Less specific than HPTS |

Q & A

Q. What are the key physicochemical properties of HPTS relevant to its use in fluorescence-based experiments?

HPTS (C₁₆H₇Na₃O₁₀S₃, MW 524.39) is a water-soluble fluorescent probe with pH-sensitive spectral properties. Key characteristics include:

- Excitation/Emission : λex 454 nm; λem 511 nm (pH 9.1) and 520 nm in water .

- Purity : ≥97% (HPCE) .

- Appearance : Yellow/green powder .

- Solubility : Highly soluble in water (0.0753 mg/mL) and DMSO .

- Stability : Light-sensitive; store at -20°C in the dark .

Methodological Note : When preparing stock solutions, dissolve HPTS in deionized water or buffered solutions (pH 7–9) to avoid aggregation. Centrifuge at 10,000 rpm for 5 minutes to remove insoluble particles .

Q. How should HPTS be stored and handled to maintain stability?

HPTS is light-sensitive and hygroscopic. Best practices include:

- Storage : Aliquot and store at -20°C in airtight, opaque containers .

- Handling : Work under low-light conditions (e.g., amber vials) to prevent photodegradation. Allow the compound to equilibrate to room temperature before use to minimize condensation .

Methodological Note : Regularly validate fluorescence intensity using standard pH buffers (e.g., pH 7.4 and 9.0) to monitor degradation .

Q. What safety precautions are necessary when working with HPTS in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powdered HPTS to avoid inhalation .

- Engineering Controls : Use fume hoods for weighing and solution preparation. Ensure general lab ventilation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Regulatory Compliance : Follow GHS guidelines (e.g., avoid environmental release; dispose via certified waste management facilities) .

Q. How does HPTS function as a pH-sensitive fluorescent probe, and what are its excitation/emission characteristics?

HPTS exhibits pH-dependent fluorescence due to protonation/deprotonation of its hydroxyl group. Key spectral shifts:

- Acidic Conditions (pH <7) : Protonated form (λem ~434 nm).

- Alkaline Conditions (pH >9) : Deprotonated form (λem ~511 nm) .

Methodological Note : Calibrate using phosphate or bicarbonate buffers (pH 6–10). Measure fluorescence ratios (e.g., I511/I434) for quantitative pH analysis .

Q. What solvents are compatible with HPTS for preparing stock solutions?

- Primary Solvent : Water (preferred for high solubility and stability) .

- Alternative Solvents : DMSO (for organic matrices), methanol, or ethanol (≤10% v/v to avoid fluorescence quenching) .

Methodological Note : Avoid ionic surfactants (e.g., SDS) that may alter fluorescence via micelle encapsulation .

Advanced Research Questions

Q. What methodologies are effective for integrating HPTS into polymeric matrices for real-time pH sensing applications?

- Polymer Synthesis : Incorporate HPTS (0.1–1 wt%) into waterborne polyurethane (WPU) via in-situ polymerization. Use isophorone diisocyanate (IPDI) as a crosslinker and dibutyltin dilaurate (DBTDL) as a catalyst .

- Film Fabrication : Cast the HPTS-WPU mixture onto glass substrates, cure at 60°C for 24 hours, and validate fluorescence response to pH gradients .

Optimization : Adjust the sulfonic acid group density in the polymer to enhance HPTS dispersion and reduce aggregation .

Q. How can researchers optimize the fluorescence quantum yield of HPTS under varying experimental conditions?

- pH Optimization : Use Tris-HCl or HEPES buffers (pH 7.4–9.0) to maximize deprotonation .

- Ionic Strength : Maintain ionic strength <0.1 M to minimize fluorescence quenching by counterions .

- Temperature Control : Operate at 25°C; elevated temperatures (>40°C) reduce quantum yield due to increased non-radiative decay .

Validation : Compare fluorescence intensity against reference dyes (e.g., fluorescein) with known quantum yields .

Q. What experimental designs are suitable for calibrating HPTS-based sensors across a broad pH range?

- Dynamic Range Testing : Use a microfluidic setup to expose HPTS films to pH 4–10 gradients. Monitor fluorescence via confocal microscopy .

- Cross-Validation : Pair HPTS with a reference electrode (e.g., glass pH electrode) in parallel experiments to ensure accuracy .

Data Analysis : Apply Stern-Volmer plots to quantify quenching effects from interfering ions (e.g., Cl⁻) .

Q. What are the best practices for analyzing spectral shifts in HPTS fluorescence under dynamic environmental conditions?

- Time-Resolved Spectroscopy : Use a stopped-flow apparatus to capture rapid pH changes (e.g., CO₂ dissolution kinetics) .

- Multivariate Analysis : Deconvolute overlapping emission peaks (e.g., 434 nm and 511 nm) using algorithms like non-negative matrix factorization (NMF) .

Troubleshooting : Correct for autofluorescence in biological samples by acquiring background spectra from HPTS-free controls .

Q. How can computational modeling enhance HPTS-based sensor design?

- COMSOL Multiphysics : Model diffusion kinetics of H⁺ ions in HPTS-doped hydrogels to predict response times .

- Density Functional Theory (DFT) : Calculate electronic transitions to rationalize pH-dependent spectral shifts (e.g., protonation-induced charge transfer) .

Integration : Combine experimental data with machine learning (e.g., random forests) to optimize sensor performance under complex conditions (e.g., variable temperature, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.